molecular formula C14H19NOS2 B7586601 (4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(thiolan-2-yl)methanone

(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(thiolan-2-yl)methanone

カタログ番号 B7586601
分子量: 281.4 g/mol
InChIキー: QXBHCLWGHFUNFB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(thiolan-2-yl)methanone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer, autoimmune disorders, and inflammatory diseases. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the regulation of B-cell receptor signaling and activation.

作用機序

(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(thiolan-2-yl)methanone works by inhibiting the activity of BTK, which is a key regulator of B-cell receptor signaling. BTK plays a crucial role in the activation and proliferation of B-cells, which are responsible for producing antibodies. By inhibiting BTK, (4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(thiolan-2-yl)methanone prevents the activation and proliferation of B-cells, leading to a reduction in the production of antibodies. This, in turn, leads to a reduction in inflammation and the suppression of the immune response.
Biochemical and Physiological Effects:
(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(thiolan-2-yl)methanone has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical models. It has been shown to reduce the production of inflammatory cytokines and chemokines, as well as the proliferation of B-cells. (4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(thiolan-2-yl)methanone has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(thiolan-2-yl)methanone has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its favorable pharmacokinetic profile. However, there are also some limitations to its use in lab experiments. For example, it may have off-target effects on other kinases, which could complicate the interpretation of results. Additionally, it may not be suitable for use in certain types of experiments, such as those involving primary cells or complex tissue models.

将来の方向性

There are several potential future directions for the research and development of (4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(thiolan-2-yl)methanone. One area of focus is the optimization of the compound's pharmacokinetic properties, such as its tissue distribution and metabolic stability. Another area of interest is the development of combination therapies that target multiple pathways involved in disease pathogenesis. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of (4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(thiolan-2-yl)methanone in various disease settings.

合成法

(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(thiolan-2-yl)methanone is synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, and the final product is obtained through a series of purification steps. The synthesis method has been optimized to provide a high yield of the final product with high purity.

科学的研究の応用

(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(thiolan-2-yl)methanone has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also been studied in autoimmune disorders such as rheumatoid arthritis and lupus, as well as in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

特性

IUPAC Name

(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(thiolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS2/c1-2-11-10-6-9-18-12(10)5-7-15(11)14(16)13-4-3-8-17-13/h6,9,11,13H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBHCLWGHFUNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=C(CCN1C(=O)C3CCCS3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(thiolan-2-yl)methanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。